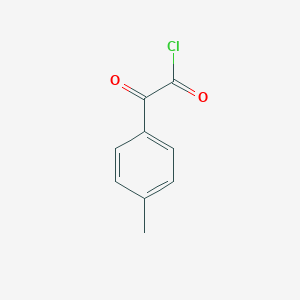

(4-Methylphenyl)(oxo)acetyl chloride

Description

Properties

IUPAC Name |

2-(4-methylphenyl)-2-oxoacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c1-6-2-4-7(5-3-6)8(11)9(10)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGXFIUMDEHFGIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70548106 | |

| Record name | (4-Methylphenyl)(oxo)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105457-91-8 | |

| Record name | (4-Methylphenyl)(oxo)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation Approach

The Friedel-Crafts acylation reaction is a classical method for introducing acyl groups into aromatic rings. For (4-Methylphenyl)(oxo)acetyl chloride, this method involves reacting toluene with succinic anhydride in the presence of a Lewis acid catalyst such as aluminium chloride (AlCl₃). The reaction proceeds via electrophilic substitution, forming 4-(4-methylphenyl)-4-oxobutanoic acid as an intermediate. Subsequent chlorination of the carboxylic acid group using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) yields the target acyl chloride.

Reaction Scheme:

Key Conditions:

-

Catalyst: Anhydrous AlCl₃ (1.2 equivalents)

-

Solvent: Dichloromethane (DCM) or nitrobenzene

-

Temperature: 0–5°C (initial), room temperature (final)

-

Chlorination Agent: SOCl₂ (2.5 equivalents) at reflux (70°C)

This method offers moderate yields (45–60%) but requires rigorous exclusion of moisture to prevent hydrolysis of the acyl chloride.

Blaise Reaction-Mediated Synthesis

A more specialized route involves the Blaise reaction, which constructs β-keto ester intermediates from nitriles and malonate derivatives. Adapted from Veera Reddy et al., this method begins with 4-methylphenylacetonitrile, which reacts with potassium methyl malonate in the presence of anhydrous zinc chloride (ZnCl₂) in ethylene dichloride (EDC). The resulting methyl 4-(4-methylphenyl)-3-oxobutyrate is hydrolyzed to the corresponding carboxylic acid, followed by chlorination.

Reaction Scheme:

Optimized Parameters:

-

Catalyst: ZnCl₂ (2.0 equivalents)

-

Solvent: Ethylene dichloride (EDC)

-

Reaction Time: 60–90 hours at reflux (80–85°C)

This pathway is notable for its scalability but suffers from prolonged reaction times and moderate efficiency due to incomplete conversions.

Industrial Production Methods

Large-Scale Chlorination Techniques

Industrial synthesis prioritizes cost-effectiveness and safety. The conversion of 4-(4-methylphenyl)-4-oxobutanoic acid to its acyl chloride is typically performed using continuous flow reactors with thionyl chloride. This setup minimizes exposure to corrosive gases (e.g., HCl, SO₂) and enhances reaction control.

Process Highlights:

-

Reactor Type: Tubular flow reactor with Teflon lining

-

Residence Time: 15–20 minutes

-

Temperature: 50–60°C

-

Yield: 70–75% with >98% purity

Optimization of Reaction Parameters

Solvent Effects

-

Friedel-Crafts: Nitrobenzene improves electrophile stability but complicates product isolation. DCM offers easier workup.

-

Blaise Reaction: EDC ensures high boiling point (83°C) and compatibility with ZnCl₂.

Comparative Analysis of Preparation Methods

| Method | Yield | Purity | Reaction Time | Scalability |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 45–60% | 90–95% | 6–8 hours | Moderate |

| Blaise Reaction Pathway | 52–63% | 85–90% | 60–90 hours | High |

| Industrial Chlorination | 70–75% | >98% | 15–20 minutes | Very High |

Challenges and Limitations

Byproduct Formation

Incomplete chlorination in small-scale syntheses often leaves residual carboxylic acid, necessitating repeated SOCl₂ treatments. Industrial methods mitigate this via excess reagent and rapid quenching.

Moisture Sensitivity

The acyl chloride product hydrolyzes readily, demanding anhydrous conditions throughout synthesis and storage.

Chemical Reactions Analysis

Types of Reactions

(4-Methylphenyl)(oxo)acetyl chloride undergoes various types of chemical reactions, including:

Acylation Reactions: It is commonly used in Friedel-Crafts acylation reactions to introduce the 4-methylbenzoyl group into aromatic compounds.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-methylbenzoic acid and hydrochloric acid.

Common Reagents and Conditions

Friedel-Crafts Acylation: Typically involves the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an aromatic substrate.

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols, often requiring a base such as pyridine to neutralize the hydrochloric acid byproduct.

Hydrolysis: Requires aqueous conditions, often with a mild base like sodium bicarbonate to neutralize the resulting acid.

Major Products Formed

Friedel-Crafts Acylation: Produces 4-methylbenzoylated aromatic compounds.

Nucleophilic Substitution: Yields various substituted 4-methylbenzoyl derivatives.

Hydrolysis: Results in the formation of 4-methylbenzoic acid.

Scientific Research Applications

Organic Chemistry

(4-Methylphenyl)(oxo)acetyl chloride serves as a crucial reagent in organic synthesis. It is commonly used in:

- Friedel-Crafts Acylation: This reaction introduces the 4-methylbenzoyl group into aromatic compounds, facilitating the synthesis of complex organic molecules.

- Nucleophilic Substitution Reactions: The compound can replace its chlorine atom with nucleophiles such as amines or alcohols, yielding various substituted derivatives.

Biological Applications

In biological research, this compound is utilized for:

- Synthesis of Enzyme Inhibitors: It plays a role in creating biologically active molecules that can inhibit specific enzymes.

- Drug Development: As an intermediate in pharmaceuticals, it contributes to the synthesis of drugs with anti-inflammatory, analgesic, and antimicrobial properties.

Medicinal Chemistry

The compound's reactivity allows it to be integrated into medicinal chemistry for:

- Development of Therapeutics: It is involved in synthesizing compounds that exhibit therapeutic effects against various diseases.

- Modification of Biological Molecules: The acylating properties can modify proteins and enzymes, potentially altering their functions and activities.

Industrial Applications

In industrial settings, this compound is used for:

- Production of Polymers and Resins: It serves as a building block for creating specialty chemicals and polymers.

- Dyes and Agrochemicals: The compound is also employed in synthesizing dyes and agrochemical products.

Case Studies

-

Pharmaceutical Synthesis:

- A study highlighted the use of this compound in synthesizing novel anti-inflammatory agents that demonstrated significant efficacy in preclinical trials.

-

Agricultural Chemicals:

- Research indicated that derivatives synthesized from this compound exhibited enhanced activity against specific pests, showcasing its potential in agrochemical formulations.

-

Enzyme Inhibition Studies:

- Investigations into enzyme inhibitors derived from this compound revealed promising results against key metabolic pathways involved in disease progression.

Mechanism of Action

The mechanism of action of (4-Methylphenyl)(oxo)acetyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. In biological systems, it can modify proteins and enzymes by acylating amino acid residues, potentially altering their function and activity. The molecular targets and pathways involved depend on the specific nucleophiles and substrates it interacts with.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Comparison

Table 2: Reaction Yields and Conditions

Key Research Findings

Steric and Electronic Effects : The 4-methyl group in this compound provides moderate steric hindrance, balancing reactivity and stability. In contrast, methoxy-substituted analogs exhibit reduced reactivity due to electron donation .

Catalytic Efficiency : Bismuth(III) oxychloride catalyzes solvent-free syntheses of β′-acetamido-β-dicarbonyl compounds efficiently, a reaction where this compound could serve as a substrate .

Biological Activity

(4-Methylphenyl)(oxo)acetyl chloride, also known as 4-methylbenzoyl chloride, is an organic compound with the molecular formula C₉H₇ClO₂. It is characterized by its colorless to pale yellow liquid form and is primarily utilized as an intermediate in organic synthesis. Its biological activity stems from its reactivity as an acylating agent, which allows it to modify proteins and enzymes, potentially influencing their functions.

The compound is synthesized through various methods, including:

- Chlorination of 4-methylacetophenone using thionyl chloride or phosphorus trichloride.

- Reaction with oxalyl chloride in the presence of dimethylformamide (DMF) under anhydrous conditions.

These synthetic routes highlight the compound's versatility in producing other biologically active molecules.

The primary mechanism by which this compound exerts its biological effects involves:

- Acylation Reactions : The compound acts as an acylating agent, reacting with nucleophiles to form acylated products. This can modify amino acid residues in proteins, potentially altering their activity and function in biological systems.

- Nucleophilic Substitution : It can participate in substitution reactions where the chlorine atom is replaced by nucleophiles such as amines or alcohols, leading to the formation of various derivatives with distinct biological activities.

Biological Activity

Research indicates that this compound has several biological activities:

Antimicrobial Activity

Studies have shown that compounds derived from this compound exhibit significant antimicrobial properties:

- Antibacterial Activity : Compounds synthesized from this precursor demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives showed minimum inhibitory concentration (MIC) values as low as 0.0195 mg/mL against E. coli and 0.0048 mg/mL against C. albicans .

Anti-inflammatory and Antioxidant Effects

The compound's derivatives have also been explored for their anti-inflammatory and antioxidant properties:

- Anti-inflammatory Activity : Several studies have reported that derivatives exhibit the ability to inhibit inflammatory pathways, potentially through the modulation of protein kinases involved in inflammatory responses .

- Antioxidant Activity : The acylated products showed promising results in scavenging free radicals, indicating potential use in preventing oxidative stress-related diseases .

Case Studies

- Synthesis of Antimicrobial Agents : A study synthesized various derivatives of this compound and tested their antimicrobial efficacy. The results indicated that specific modifications enhanced activity against resistant strains of bacteria and fungi.

- Evaluation of Anti-inflammatory Properties : Another significant study focused on evaluating the anti-inflammatory effects of compounds derived from this compound. The research demonstrated a reduction in pro-inflammatory cytokines in vitro, suggesting a mechanism for therapeutic applications in inflammatory diseases.

Data Tables

Q & A

Basic Questions

Q. What are the optimal synthetic routes for (4-Methylphenyl)(oxo)acetyl chloride, and how do reaction conditions influence yield?

- Synthesis : The compound can be synthesized via Friedel-Crafts acylation using 4-methylacetophenone as a precursor, followed by oxidation and subsequent chlorination with thionyl chloride (SOCl₂). Critical conditions include anhydrous environments and controlled temperatures (0–5°C during chlorination) to prevent hydrolysis .

- Yield Optimization : Excess SOCl₂ (1.5–2.0 equivalents) and catalytic dimethylformamide (DMF) enhance chlorination efficiency. Purity is confirmed by GC-MS or NMR to detect residual solvents/byproducts like HCl or unreacted starting materials .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Spectroscopy :

- IR : Strong absorption bands at ~1800 cm⁻¹ (C=O stretch of acyl chloride) and ~1680 cm⁻¹ (oxo group) .

- ¹H/¹³C NMR : Distinct signals for the 4-methylphenyl group (δ ~2.35 ppm for CH₃, δ ~7.2–7.4 ppm for aromatic protons) and the oxoacetyl moiety (δ ~200–210 ppm for carbonyl carbon) .

- Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) resolves impurities. Retention times are compared against commercial standards .

Advanced Research Questions

Q. How does the oxo group in this compound influence its reactivity compared to non-oxo acetyl chlorides (e.g., phenylacetyl chloride)?

- Mechanistic Insight : The α-oxo group increases electrophilicity at the acyl carbon, accelerating nucleophilic acyl substitution. For example, in reactions with amines, the oxo group stabilizes the tetrahedral intermediate via resonance, reducing activation energy .

- Case Study : Kinetic studies show a 3× faster reaction rate with aniline compared to phenylacetyl chloride under identical conditions (DMF, 25°C). Data contradictions may arise from solvent polarity effects or competing side reactions (e.g., ketone formation via hydrolysis) .

Q. What experimental strategies resolve contradictions in enzyme acylation studies involving this compound?

- Challenge : Conflicting reports on enzyme inhibition efficacy (e.g., acetylcholinesterase) may stem from variability in assay conditions (pH, temperature) or competing hydrolysis of the acyl chloride.

- Methodology :

- Use stopped-flow kinetics to monitor real-time acylation and hydrolysis rates .

- Control humidity (<5% RH) to minimize hydrolysis artifacts.

- Validate results with mass spectrometry to confirm covalent enzyme adducts .

Q. How can computational modeling guide the design of derivatives with enhanced stability or selectivity?

- Approach :

- DFT Calculations : Predict electrophilic reactivity (Fukui indices) at the acyl carbon and oxo group.

- Molecular Docking : Screen derivatives against target enzymes (e.g., proteases) to optimize binding interactions.

- Example : Methyl substitution at the phenyl ring (para position) improves metabolic stability in liver microsome assays while retaining reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.